molecular formula C23H16FNO4 B2861905 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923132-88-1

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

Cat. No.: B2861905
CAS No.: 923132-88-1
M. Wt: 389.382
InChI Key: RIFYDOGEOIVCHW-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) scaffold substituted with a 2-fluorophenyl group at position 2 and a 3-methoxybenzamide moiety at position 4.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-16-6-4-5-14(11-16)23(27)25-15-9-10-21-18(12-15)20(26)13-22(29-21)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYDOGEOIVCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone core, a fluorophenyl group, and a methoxybenzamide moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C21_{21}H18_{18}FNO4_{4}
  • Molecular Weight : 373.37 g/mol
  • CAS Number : 923215-95-6

Structural Features

The compound's structure includes:

  • A chromenone core , which is known for its diverse biological activities.
  • A fluorophenyl group , enhancing the compound's lipophilicity and receptor binding affinity.
  • A methoxybenzamide moiety , which may facilitate interactions with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound appears to inhibit cancer cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
  • Case Study : A study conducted on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with this compound. The IC50_{50} value was determined to be approximately 15 µM, indicating potent activity against these cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • NLRP3 Inflammasome Inhibition : Recent studies suggest that this compound can inhibit the NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This effect may be mediated through the suppression of IL-1β and IL-18 release from activated macrophages.
  • Experimental Findings : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated:

  • Free Radical Scavenging : In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
  • Mechanistic Insights : The antioxidant activity is believed to stem from the presence of the chromenone structure, which can donate electrons to neutralize reactive oxygen species (ROS).

Comparative Biological Activity Table

Compound NameBiological ActivityIC50_{50} (µM)Mechanism
This compoundAnticancer (MCF-7)15Induces apoptosis via MAPK/PI3K pathways
This compoundAnti-inflammatoryN/AInhibits NLRP3 inflammasome activation
This compoundAntioxidantN/AScavenges free radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the chromen-4-one core, fluorinated aryl groups, or benzamide derivatives. Data are synthesized from crystallographic, synthetic, and pharmacological studies of related molecules.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Formula Key Structural Differences Reported Properties/Activities Reference
Target Compound 2-(2-Fluorophenyl), 6-(3-methoxybenzamide) C₂₃H₁₆FNO₄ Chromen-4-one core with fluorophenyl and methoxybenzamide Hypothesized enhanced binding affinity due to fluorine’s electronegativity
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(2-Methylphenyl), 6-(4-chlorobenzamide) C₂₈H₂₀ClNO₃ Chlorine substituent (electron-withdrawing) vs. fluorine; methylphenyl increases steric bulk Likely reduced solubility compared to fluorinated analogs
N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl]benzamide Benzofuran-chromen hybrid, 6-methoxy C₂₅H₁₅NO₅ Benzofuran extension introduces rigidity; methoxy enhances π-stacking Crystallographic data shows planar geometry favoring solid-state packing
25B-NBOMe HCl 4-Bromo-2,5-dimethoxy-N-benzyl C₁₉H₂₃BrN₂O₃ Bromine and dimethoxy groups on aryl ring; lacks chromen core High serotonin receptor (5-HT₂A) affinity due to halogenation
N-(1H-Benzimidazol-2-yl)-4-(difluoromethoxy)benzamide Difluoromethoxy, benzimidazole C₁₅H₁₁F₂N₃O₂ Difluoromethoxy enhances metabolic stability; benzimidazole aids in kinase inhibition Demonstrated kinase inhibitory activity in preclinical models

Key Observations

Fluorine vs. Fluorine’s small atomic radius may reduce steric hindrance, enhancing interaction with hydrophobic enzyme pockets .

Chromen-4-one Core Modifications :

  • Replacement of the chromen-4-one core with benzofuran (as in ) introduces conformational rigidity, which may alter bioavailability or binding kinetics .
  • The 4-oxo group in the target compound is critical for hydrogen-bonding interactions, a feature shared with kinase inhibitors like the benzimidazole derivative in .

Methoxybenzamide vs. Other Amide Substituents: The 3-methoxybenzamide group in the target compound likely improves solubility compared to non-polar substituents (e.g., methylphenyl in ) but may reduce membrane permeability relative to smaller groups like difluoromethoxy .

Synthetic Accessibility: Similar compounds (e.g., ’s triazine-based derivatives) are synthesized via nucleophilic aromatic substitution, suggesting that the target compound could be prepared using analogous methods with fluorophenol and methoxybenzoyl chloride intermediates .

Research Implications and Limitations

  • Pharmacological Potential: Fluorophenyl and methoxybenzamide motifs are prevalent in serotonin receptor ligands (e.g., 25B-NBOMe) and kinase inhibitors, implying possible applications in CNS disorders or cancer .
  • Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

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